Isradipine Lactone

Übersicht

Beschreibung

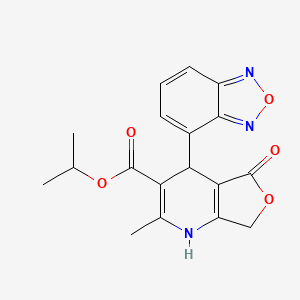

Isradipine Lactone is a derivative of Isradipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. This compound retains the core structure of Isradipine but includes a lactone moiety, which may confer unique pharmacological properties. This compound is of significant interest in both pharmaceutical research and clinical applications due to its potential therapeutic benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isradipine Lactone typically involves the modification of Isradipine through lactonization reactions. One common method includes the reaction of Isradipine with lactone-forming agents under controlled conditions. The reaction parameters such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Isradipine Lactone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the lactone ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Neuroscience and Neuroprotection

Isradipine has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that isradipine may protect dopaminergic neurons from degeneration by modulating calcium influx through L-type calcium channels.

- Clinical Trials : A notable double-blind, placebo-controlled trial investigated isradipine's efficacy in slowing the progression of early-stage Parkinson's disease. Unfortunately, results showed no significant benefit compared to placebo over 36 months, despite initial promising findings in animal models .

- Mechanisms of Action : Isradipine's neuroprotective effects are attributed to its ability to inhibit excessive calcium entry into neurons, which is linked to excitotoxicity and cell death. This mechanism has been supported by various studies demonstrating reduced neuronal death in animal models treated with isradipine .

Addiction Treatment

Recent research has explored isradipine's potential in addiction therapy. Its action on calcium channels suggests a role in modulating the reward pathways affected by drugs of abuse.

- Animal Studies : Preclinical studies have shown that isradipine can reduce self-administration of cocaine and morphine in rodent models. It appears to interfere with the rewarding effects of these substances, potentially offering a new avenue for addiction treatment .

- Behavioral Studies : In a study examining cue-induced cocaine-seeking behavior in rats, isradipine administration significantly reduced relapse rates without affecting overall drug intake, indicating its potential utility in preventing relapse in addiction scenarios .

Cardiovascular Applications

As a calcium channel blocker, isradipine is traditionally used to manage hypertension and angina. Its ability to relax vascular smooth muscle leads to decreased vascular resistance and lower blood pressure.

- Pharmacokinetics : Isradipine exhibits favorable pharmacokinetic properties that allow for sustained blood pressure control with once or twice-daily dosing regimens .

- Safety Profile : Clinical data indicate that isradipine has a relatively low incidence of side effects when used as prescribed for hypertension. Common side effects include dizziness and edema but occur in less than 5% of patients .

Research Findings

A systematic review highlighted the diverse applications of isradipine beyond traditional cardiovascular uses:

Case Studies

Several case studies have illustrated the clinical implications of isradipine:

- Case Study 1 : A patient with early Parkinson's disease participated in the trial mentioned above. Despite initial hopes based on animal studies, the patient experienced no significant improvement over three years while on isradipine compared to those on placebo.

- Case Study 2 : In addiction treatment settings, patients receiving isradipine reported reduced cravings for stimulants during withdrawal phases, suggesting its potential as an adjunct therapy for substance use disorders.

Wirkmechanismus

Isradipine Lactone exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition leads to decreased arterial smooth muscle contractility and vasodilation. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathway involves the binding of calcium-bound calmodulin to myosin light chain kinase, ultimately reducing muscle contraction .

Vergleich Mit ähnlichen Verbindungen

- Felodipine

- Nifedipine

- Nimodipine

Comparison: Isradipine Lactone is unique due to its lactone moiety, which may enhance its pharmacokinetic properties compared to other dihydropyridine calcium channel blockers. While Felodipine, Nifedipine, and Nimodipine are also effective in treating hypertension, this compound’s structural modifications could potentially offer improved bioavailability and efficacy .

Eigenschaften

IUPAC Name |

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8,14,19H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPKWTOXKXUQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675982 | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-34-9 | |

| Record name | 1-Methylethyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4,5,7-tetrahydro-2-methyl-5-oxofuro[3,4-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.